Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside
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Overview
Description
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside is a chemical compound with the molecular formula C10H16O7. It is a derivative of xylopyranose, a sugar molecule, and is commonly used in various biochemical and synthetic applications. This compound is characterized by the presence of two acetyl groups attached to the 2nd and 3rd carbon atoms of the xylopyranose ring, and a methyl group attached to the anomeric carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside typically involves the acetylation of methyl beta-D-xylopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may include large-scale chromatography or recrystallization techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside undergoes various chemical reactions, including:
Glycosylation: This compound can participate in glycosylation reactions, where it acts as a glycosyl donor.
Common Reagents and Conditions
Glycosylation: Common reagents include glycosyl acceptors, Lewis acids (e.g., boron trifluoride etherate), and solvents like dichloromethane.
Major Products Formed
Scientific Research Applications
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups on the sugar ring, allowing selective reactions at the anomeric carbon. The compound interacts with glycosyl acceptors and catalysts to form glycosidic bonds, resulting in the formation of glycosides .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside: This compound has an additional acetyl group at the 4th carbon atom.
Methyl beta-D-xylopyranoside: The parent compound without acetyl groups.
Uniqueness
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside is unique due to its specific acetylation pattern, which provides selective reactivity in glycosylation reactions. This selectivity is advantageous in the synthesis of complex carbohydrates and glycosides, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H16O7 |
---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(3-acetyloxy-5-hydroxy-2-methoxyoxan-4-yl) acetate |
InChI |
InChI=1S/C10H16O7/c1-5(11)16-8-7(13)4-15-10(14-3)9(8)17-6(2)12/h7-10,13H,4H2,1-3H3 |
InChI Key |
LOEWJQHJKPVKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC)O |
Origin of Product |
United States |
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